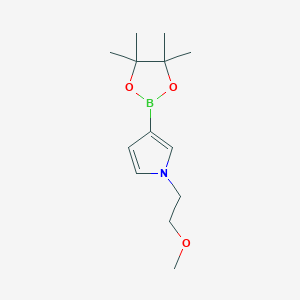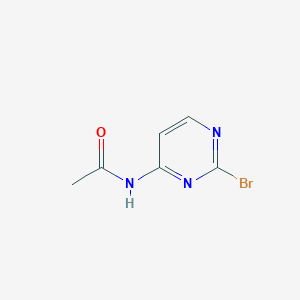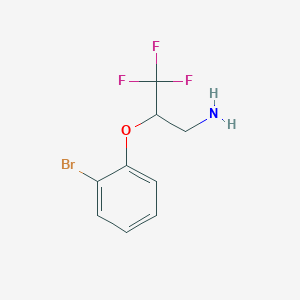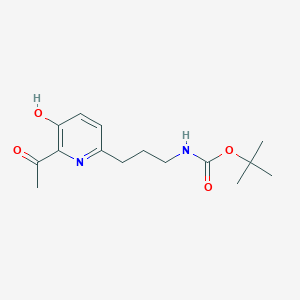
Tert-butyl 3-(6-acetyl-5-hydroxypyridin-2-YL)propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(6-acetyl-5-hydroxypyridin-2-YL)propylcarbamate is a chemical compound with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridinyl moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(6-acetyl-5-hydroxypyridin-2-YL)propylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group in 5-hydroxypyridine, followed by acetylation and subsequent coupling with tert-butyl carbamate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Purification techniques like recrystallization or chromatography are employed to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(6-acetyl-5-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the acetyl group produces an alcohol .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(6-acetyl-5-hydroxypyridin-2-YL)propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(6-acetyl-5-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Contains a bromine atom instead of an acetyl group.
Uniqueness
Tert-butyl 3-(6-acetyl-5-hydroxypyridin-2-YL)propylcarbamate is unique due to the presence of both the acetyl and hydroxypyridinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
tert-butyl N-[3-(6-acetyl-5-hydroxypyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)13-12(19)8-7-11(17-13)6-5-9-16-14(20)21-15(2,3)4/h7-8,19H,5-6,9H2,1-4H3,(H,16,20) |
InChI-Schlüssel |
WQRRNCPNXOIDDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=N1)CCCNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


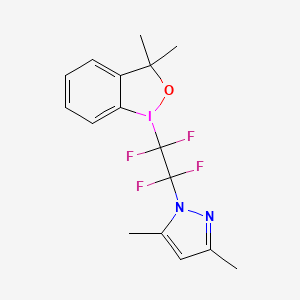
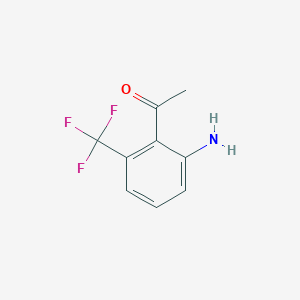
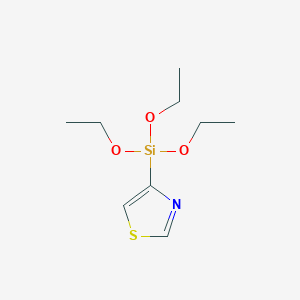

![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)

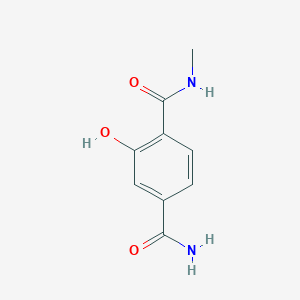
![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14855117.png)
